molecular formula C2H6ClO2PS B128814 Dimethyl chlorothiophosphate CAS No. 2524-03-0

Dimethyl chlorothiophosphate

Cat. No.: B128814
CAS No.: 2524-03-0
M. Wt: 160.56 g/mol
InChI Key: XFBJRFNXPUCPKU-UHFFFAOYSA-N
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Description

Dimethyl chlorothiophosphate (CAS 2524-03-0), with the molecular formula C₂H₆ClO₂PS, is an organophosphorus compound characterized by a thiophosphate group (P=S) and two methoxy substituents. It is a colorless to light amber liquid with a pungent odor and a molecular weight of 160.56 g/mol . Key physical properties include:

  • Boiling point: 66–67°C at 16 mmHg
  • Density: 1.322 g/mL at 25°C
  • Vapor pressure: 0.67 psi (20°C)
  • Solubility: Low in water; soluble in organic solvents like DMSO and methanol .

Preparation Methods

Dimethyl chlorothiophosphate is synthesized through a two-step process:

Chemical Reactions Analysis

Reaction with Methylhydrazine

Dimethyl chlorothiophosphate reacts with methylhydrazine (MeNHNH₂) under varying conditions to form multiple phosphorus-containing hydrazide derivatives.

Experimental Conditions and Products

ProductTemperatureEquivalents of MeNHNH₂YieldCharacterization Methods
(MeO)₂P(S)NMeNH₂ (1 )0°C2~80%¹H NMR, ³¹P NMR
(MeO)₂P(S)(NMeNH)(S)P(OMe)₂ (2 )25°C215–25%¹H NMR, ³¹P NMR, FAB-MS
(MeO)₂P(S)NHNHMe (3 )25°C210–20%¹H NMR, ³¹P NMR
(MeO)₂P(S)(NMeNH)(O)P(OMe)Me (4 )25°C25–8%¹H NMR, ³¹P NMR, FAB-MS
  • At 0°C , the reaction proceeds selectively to form 1 via nucleophilic substitution of the chloride by methylhydrazine .

  • At 25°C , competitive pathways lead to 2 (a disulfide-bridged dimer), 3 (a regioisomer of 1 ), and 4 (a mixed O/S phosphorylated product) . Intermediate 4 is hypothesized to form via oxidation during chromatographic separation .

Role in the Atherton–Todd Reaction

This compound is implicated as a reactive intermediate in the Atherton–Todd reaction , which synthesizes phosphoramidates from dialkyl phosphites and amines.

Mechanistic Insights

  • Formation of Chlorophosphate Intermediate :

    • Dialkyl phosphites react with CCl₄ in the presence of a base (e.g., triethylamine) to generate this compound (2 ) .

    • Kinetic studies support a mechanism involving nucleophilic attack on CCl₄, followed by chloride displacement .

  • Amine Substitution :

    • The chlorophosphate intermediate reacts with primary or secondary amines to form phosphoramidates.

    • For example:

       MeO 2P S Cl+RNH2 MeO 2P S NR2+HCl\text{ MeO }_2\text{P S Cl}+\text{RNH}_2\rightarrow \text{ MeO }_2\text{P S NR}_2+\text{HCl}
    • The reaction rate is influenced by the amine’s basicity, with triethylamine accelerating the process .

Decomposition and Reactivity with Reducing Agents

This compound exhibits hazardous reactivity under specific conditions:

  • Thermal Decomposition :
    Heating releases toxic gases, including phosphorus oxides (POₓ) and sulfur oxides (SOₓ) .

  • Reduction Reactions :
    Contact with strong reducing agents (e.g., hydrides) produces phosphine (PH₃) , a highly toxic and flammable gas :

     MeO 2P S Cl+Reducing AgentPH3+Other Byproducts\text{ MeO }_2\text{P S Cl}+\text{Reducing Agent}\rightarrow \text{PH}_3+\text{Other Byproducts}

Compatibility and Side Reactions

  • Incompatible Absorbents :
    Cellulose-, mineral-, and clay-based absorbents react with this compound, complicating spill management .

  • Hydrolysis :
    Susceptible to hydrolysis in aqueous environments, forming thiophosphoric acid derivatives.

Scientific Research Applications

Insecticides and Pesticides

DMCTP is primarily used as a precursor for the synthesis of various agricultural chemicals, including insecticides and fungicides. Its ability to inhibit cholinesterase makes it effective against pests by disrupting their nervous systems.

Product Active Ingredient Application
FenitrothionDMCTPInsecticide for agricultural use
MalathionDMCTPBroad-spectrum pesticide

Case Study: Synthesis of Fenitrothion

A study demonstrated the synthesis of fenitrothion through a reaction involving DMCTP. The process involved the dimethoxylation of thiophosphoryl chloride, resulting in enhanced efficacy against specific pest species while maintaining safety for non-target organisms .

Reagent in Synthesis

DMCTP is utilized as a reagent in various biochemical reactions, particularly in the synthesis of phosphorothioate compounds which have applications in drug development.

Research Area Application
Drug DevelopmentSynthesis of phosphorothioates
Molecular BiologyTemplate for antibody preparation

Case Study: Antibody Preparation

Research has shown that DMCTP can be employed as a template molecule for generating polyclonal antibodies. Its reactivity with hydroxyl groups on biomolecules facilitates the development of targeted antibodies for various diagnostic applications .

Pollution Control

Due to its chemical properties, DMCTP can also be used in studies related to environmental monitoring and pollution control. It can serve as a model compound to understand the behavior of organophosphorus pesticides in different environmental matrices.

Study Focus Application
Environmental ChemistryBehavior of organophosphates
ToxicologyAssessment of chemical exposure

Case Study: Interaction with Silica Nanoparticles

A study explored the interaction between DMCTP and silica nanoparticles, revealing insights into its adsorption behavior and potential environmental impact. Understanding these interactions is crucial for assessing the ecological risks associated with pesticide residues .

Mechanism of Action

The mechanism of action of dimethyl chlorothiophosphate involves its interaction with biological molecules. It can inhibit enzymes by phosphorylating serine residues in their active sites. This inhibition can disrupt normal cellular functions, leading to toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Diethyl Chlorothiophosphate

  • Formula : C₄H₁₀ClO₂PS
  • Key differences : Ethyl groups replace methyl substituents, increasing molecular weight (192.63 g/mol) and boiling point.
  • Applications : Used as a simulant for nerve agents (e.g., sarin) due to its structural similarity .
  • Toxicity : Comparable acute toxicity but slower dermal absorption due to larger alkyl groups .

Dimethyl Chlorophosphate

  • Formula : C₂H₆ClO₃P
  • Key differences : Oxygen replaces sulfur in the phosphate group (P=O vs. P=S), reducing nucleophilicity.
  • Physical properties : Lower molecular weight (144.49 g/mol) and higher polarity .
  • Applications : Precursor in flame retardants and pharmaceuticals .
  • Toxicity : Similar acute toxicity but less persistent in the environment due to hydrolytic instability .

Diisopropyl Fluorophosphate (DFP)

  • Formula : C₆H₁₄FO₃P
  • Key differences : Fluorine and isopropyl groups enhance volatility and cholinesterase inhibition.
  • Applications : Simulant for chemical warfare agents and research on neurotoxicity .
  • Toxicity : Extremely potent acetylcholinesterase inhibitor; lethal at low doses .

Comparative Data Table

Property Dimethyl Chlorothiophosphate Diethyl Chlorothiophosphate Dimethyl Chlorophosphate Diisopropyl Fluorophosphate
Molecular Formula C₂H₆ClO₂PS C₄H₁₀ClO₂PS C₂H₆ClO₃P C₆H₁₄FO₃P
Molecular Weight 160.56 192.63 144.49 180.14
Boiling Point 66–67°C (16 mmHg) ~120°C (est.) Not reported 183°C
Key Functional Group P=S P=S P=O P=O, F
Primary Use Pesticide intermediate Nerve agent simulant Flame retardant synthesis Neurotoxicity research
Acute Toxicity (LD₅₀) High (oral, dermal, inhal.) High High Extremely high

Key Research Findings

  • Reactivity : The P=S group in this compound enhances its reactivity in nucleophilic substitutions compared to P=O analogues, making it preferable in pesticide synthesis .
  • Flame Retardancy: Phosphonothioate derivatives (e.g., this compound) exhibit superior flame suppression on cellulose compared to phosphates due to sulfur’s radical-scavenging properties .
  • Environmental Persistence : Thiophosphate compounds generally degrade slower than phosphates, raising ecological concerns .

Biological Activity

Dimethyl chlorothiophosphate (DCTP), with the molecular formula C₂H₆ClO₂PS, is an organophosphorus compound that exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its biological activity, toxicity, and potential applications based on diverse research findings.

DCTP is characterized by the presence of a phosphorus atom bonded to two methyl groups, a chlorine atom, a sulfur atom, and a phosphate group. Its structural features contribute to its high reactivity and toxicity. The compound is typically a colorless to pale yellow liquid and is classified as hazardous due to its potent biological effects.

Acetylcholinesterase Inhibition
DCTP acts primarily as an inhibitor of AChE, an enzyme essential for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This can cause symptoms such as muscle twitching, respiratory distress, convulsions, and potentially fatal outcomes if exposure is not managed appropriately .

Toxicological Profile

DCTP is associated with acute toxicity and can lead to organophosphate poisoning. Symptoms include:

  • Headache
  • Dizziness
  • Blurred vision
  • Tightness in the chest
  • Sweating
  • Nausea and vomiting
  • Diarrhea
  • Muscle twitching
  • Loss of coordination
  • Convulsions
  • Coma and death in severe cases .

Chronic exposure may result in long-term health effects such as skin allergies and potential reproductive hazards, although it has not been conclusively tested for carcinogenicity .

Case Studies and Research Findings

  • Inhibition Studies
    Research has demonstrated that DCTP effectively inhibits AChE in vitro. A study reported that DCTP's inhibitory potency is comparable to other organophosphates but with distinct structural advantages that may enhance its binding affinity to the enzyme .
  • Environmental Impact
    DCTP has been shown to interact significantly with silica surfaces, affecting its stability and reactivity. This interaction is crucial for understanding the environmental fate of the compound when used in agricultural applications.
  • Potential Therapeutic Applications
    Despite its high toxicity, some studies have suggested that DCTP or its derivatives could be explored for therapeutic applications in controlled environments due to their ability to modulate neurotransmitter levels .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
Dimethyl chlorophosphateC₂H₆ClO₃PUsed in pesticide synthesis; less toxic than DCTP
Dimethyl methylphosphonateC₂H₇O₄PLess toxic; used in organic synthesis
Diethyl chlorophosphateC₄H₁₁ClO₄PSimilar reactivity; used in pesticides
This compound C₂H₆ClO₂PS Contains sulfur; high toxicity; AChE inhibitor

DCTP's unique structure compared to similar compounds enhances its biological activity while also posing significant health risks.

Properties

IUPAC Name

chloro-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3
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InChI Key

XFBJRFNXPUCPKU-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)Cl
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Molecular Formula

C2H6ClO2PS
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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DSSTOX Substance ID

DTXSID0027486
Record name Dimethyl chlorothiophosphate
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Molecular Weight

160.56 g/mol
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Physical Description

Dimethyl chlorothiophosphate is a colorless to light amber liquid. Used as a chemical intermediate for insecticides, pesticides, and fungicides; oil and gasoline additives; plasticizers; corrosion inhibitors; flame retardants; and flotation agents. Not registered as a pesticide in the U.S. (EPA, 1998)
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Boiling Point

151 to 153 °F at 16 mmHg (EPA, 1998)
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Density

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink
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CAS No.

2524-03-0
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Retrosynthesis Analysis

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